molecular formula C14H11FO B1293536 2-(2-Fluorophenyl)-1-phenylethan-1-one CAS No. 3826-47-9

2-(2-Fluorophenyl)-1-phenylethan-1-one

Cat. No.: B1293536
CAS No.: 3826-47-9
M. Wt: 214.23 g/mol
InChI Key: MSFWCLUJEBQNPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification within Organic Ketones and Benzophenones

From a structural standpoint, 2-(2-Fluorophenyl)-1-phenylethan-1-one is classified as an organic ketone. Ketones are a class of organic compounds that contain a carbonyl group (a carbon-oxygen double bond) where the carbonyl carbon atom is bonded to two other carbon atoms. In this specific molecule, the carbonyl carbon is attached to the carbon of a phenyl group and the carbon of a methylene (B1212753) bridge, which is in turn connected to the 2-fluorophenyl group.

More specifically, it falls into the sub-category of benzophenones, which are diaryl ketones where the carbonyl group is attached to two phenyl rings. ontosight.ai While the core structure resembles benzophenone, the methylene spacer between the carbonyl group and the fluorinated phenyl ring distinguishes it as a derivative. This structural arrangement places it within a class of compounds often studied for their unique chemical behaviors stemming from the interaction between the two aromatic systems and the central carbonyl function.

Significance of Fluorine Substitution in Aromatic Ketones

Influence on Molecular Reactivity and Electronic Distribution

The introduction of a fluorine atom into an aromatic ketone significantly modifies its electronic landscape, which in turn governs its reactivity.

Carbonyl Group Reactivity : The presence of fluorine, particularly in the α-position to the carbonyl group, can influence the reactivity of the carbonyl carbon. The electron-withdrawing nature of fluorine can increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov However, studies on α-halogenated ketones have shown that α-fluoro ketones can be slightly less reactive in some reactions, such as borohydride (B1222165) reduction, compared to their chloro- and bromo- analogs. nih.govbeilstein-journals.org This reduced reactivity is not due to electronic effects alone but is also influenced by conformational factors that affect the optimal orbital overlap required for the reaction. nih.govbeilstein-journals.org

Electronic Distribution : The fluorine atom's electron-withdrawing capability pulls electron density from the connected rings toward the periphery of the molecule. nih.gov This redistribution of electrons can lead to a significant change in the molecule's electrostatic potential. nih.gov Furthermore, the addition of fluorine atoms to an aromatic ring can stabilize the molecule by creating new π-orbitals that are lower in energy, which can increase the molecule's resistance to certain reactions. acs.orgnih.gov

Effect of Fluorine SubstitutionInfluence on Reactivity and Electronic Distribution
Inductive Effect (-I) Withdraws electron density, deactivating the aromatic ring towards electrophiles. numberanalytics.comstackexchange.com
Resonance Effect (+M) Donates electron density, directing incoming electrophiles to ortho/para positions. wikipedia.org
Carbonyl Reactivity Can increase susceptibility to nucleophilic attack, but may be tempered by conformational effects. nih.govnih.govbeilstein-journals.org
Overall Electron Density Redistributes electron density towards the fluorine atom, altering the molecular electrostatic potential. nih.gov

Impact on Conformational Preferences and Molecular Structure

The substitution of fluorine also has a significant impact on the three-dimensional structure and conformational preferences of the molecule.

Conformational Energy : Studies on α-fluoroacetophenone have shown that its conformational energy profile differs significantly from its chlorinated and brominated counterparts. nih.gov The lowest energy conformation for α-fluoroacetophenone in the gas phase is found at a different dihedral angle compared to the other haloacetophenones. nih.gov This is attributed to repulsive forces between the lone pairs of fluorine and the carbonyl π-system. beilstein-journals.org

Solvent Effects on Conformation : The conformational preference of fluorinated ketones can be influenced by the polarity of the solvent. In polar solvents, α-fluoroacetophenone shows a high preference for a cis-conformation, where the fluorine and oxygen atoms are in the same plane. nih.gov

Steric and Repulsive Forces : Research on 2′-fluoro-substituted acetophenone (B1666503) derivatives has indicated that they predominantly exist in an s-trans conformation in solution. acs.org This preference is driven by the strong repulsion between the polar fluorine and oxygen atoms when they are in a syn-periplanar (s-cis) arrangement, which destabilizes that conformer. acs.org The presence of a fluorine atom can also lead to a preference for a gauche relationship with other nearby substituents, which can provide additional conformational stability. nih.gov These conformational effects can, in turn, influence the molecule's reactivity by favoring or disfavoring geometries that are necessary for certain reaction pathways. nih.govbeilstein-journals.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-fluorophenyl)-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO/c15-13-9-5-4-8-12(13)10-14(16)11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFWCLUJEBQNPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00191649
Record name 2-(2-Fluorophenyl)-1-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00191649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3826-47-9
Record name 2-(2-Fluorophenyl)-1-phenylethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3826-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Fluorophenyl)-1-phenylethan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003826479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Fluorophenyl)-1-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00191649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-fluorophenyl)-1-phenylethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.203
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Reaction Mechanisms and Chemical Transformations

Fundamental Reaction Pathways of 2-(2-Fluorophenyl)-1-phenylethan-1-one

The reactivity of this compound is dictated by the electronic properties of its constituent parts. The carbonyl group (C=O) is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. The adjacent methylene (B1212753) group's protons are acidic and can be removed to form an enolate. The two phenyl rings can undergo electrophilic substitution, though their reactivity is influenced by the attached groups.

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. ucla.edu The reaction generally proceeds through a two-step mechanism: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (arenium ion or sigma complex), followed by deprotonation to restore aromaticity. youtube.comresearchgate.net

The this compound molecule possesses two aromatic rings that can undergo such reactions:

Ring A (Phenyl ring): This ring is directly attached to the carbonyl group. The carbonyl group is a moderate deactivating group due to its electron-withdrawing nature (both by induction and resonance), making Ring A less reactive towards electrophiles than benzene (B151609). It directs incoming electrophiles primarily to the meta position. numberanalytics.com

Ring B (2-Fluorophenyl ring): This ring is attached to the carbonyl group via a methylene (-CH2-) bridge. The fluorine atom is an ortho-, para-director, but it is also a deactivating group due to its strong inductive electron-withdrawing effect. numberanalytics.com The methylene bridge, being part of a larger deactivating acyl group, also influences the ring's reactivity. The interplay of these effects determines the precise location of substitution.

Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acid to generate the NO₂⁺ electrophile), halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or AlCl₃), and Friedel-Crafts acylation and alkylation. researchgate.netgoogle.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
RingActivating/Deactivating Group(s)Predicted Position of Substitution
Phenyl-C(O)CH₂- (Deactivating)meta (positions 3' and 5')
2-Fluorophenyl-F (Deactivating, o,p-directing)para to Fluorine (position 5)
-CH₂C(O)Ph (Deactivating)ortho to Fluorine (position 3)

Nucleophilic substitution involves the replacement of a leaving group by a nucleophile. baranlab.orgnih.gov In this compound, the primary site for this reaction is the α-carbon (the methylene carbon adjacent to the carbonyl group). The reaction can proceed via an SN2 mechanism, where the nucleophile attacks the carbon center, displacing a leaving group in a single, concerted step. nih.gov

For such a reaction to occur, one of the hydrogen atoms on the methylene bridge would first need to be replaced by a good leaving group, such as a halogen (e.g., bromine). This could be achieved via α-halogenation of the ketone. The resulting α-haloketone would be highly reactive towards nucleophiles. The electron-withdrawing effect of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack.

Additionally, nucleophilic aromatic substitution (SNAr) could occur on the 2-fluorophenyl ring. libretexts.org SNAr reactions require an electron-poor aromatic ring and a good leaving group (like fluorine). The reaction is facilitated by strong electron-withdrawing groups positioned ortho or para to the leaving group. In this molecule, the acyl group is ortho to the fluorine, which could potentially activate the ring for substitution by a strong nucleophile, although this is generally a less common pathway than the other reactions described.

The polarized nature of the carbonyl double bond makes the carbonyl carbon an excellent electrophile, readily attacked by a wide range of nucleophiles. thermofisher.comresearchgate.net This nucleophilic addition is a fundamental reaction of ketones. masterorganicchemistry.com The mechanism typically involves the attack of the nucleophile on the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate. This intermediate is then protonated (often by the solvent or during an acidic workup) to yield an alcohol. masterorganicchemistry.com

Key addition reactions include:

Reduction with Hydrides: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) deliver a hydride ion (H⁻) to the carbonyl carbon, reducing the ketone to a secondary alcohol, 2-(2-fluorophenyl)-1-phenylethanol. youtube.com

Grignard and Organolithium Reactions: Carbon nucleophiles, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), add to the carbonyl group to form a new carbon-carbon bond, yielding a tertiary alcohol after workup.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN), typically catalyzed by a base, results in the formation of a cyanohydrin. rsc.orgmdpi.com This reaction is significant as it introduces a new carbon atom and a nitrile group that can be further transformed.

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) converts the carbonyl group into an alkene (C=C double bond).

Acetal Formation: In the presence of an acid catalyst, alcohols add to the carbonyl group to form hemiacetals and then acetals, which can serve as protecting groups for the ketone functionality. masterorganicchemistry.com

Table 2: Common Nucleophilic Addition Reactions and Products
Reagent (Nucleophile)Intermediate ProductFinal Product (after workup)
NaBH₄ (H⁻)AlkoxideSecondary Alcohol
CH₃MgBr (CH₃⁻)AlkoxideTertiary Alcohol
HCN / KCN (CN⁻)AlkoxideCyanohydrin
Ph₃P=CH₂ (⁻CH₂)Betaine/OxaphosphetaneAlkene
2x CH₃OH / H⁺ (CH₃OH)HemiacetalAcetal

Reduction: As mentioned, the most common reduction reaction for this compound is the reduction of the carbonyl group. This can be accomplished with various reducing agents.

To an Alcohol: Hydride reagents like NaBH₄ or LiAlH₄ will reduce the ketone to the corresponding secondary alcohol, 2-(2-fluorophenyl)-1-phenylethanol. Catalytic hydrogenation (H₂ over a metal catalyst like Pd, Pt, or Ni) can also achieve this transformation. Studies on similar ketones, such as acetophenone (B1666503), have shown that enzymatic reductions can be used to produce specific enantiomers of the resulting alcohol with high selectivity. researchgate.netchemrxiv.org

To an Alkane: The carbonyl group can be completely removed and replaced by a methylene group (CH₂) via methods like the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) or the Clemmensen reduction (using zinc amalgam and concentrated HCl). This would yield 1-(2-fluorophenyl)-2-phenylethane.

Oxidation: The ketone functionality itself is generally resistant to oxidation without carbon-carbon bond cleavage. However, the methylene group at the α-position can be a site for oxidation. For instance, strong oxidizing agents under certain conditions could potentially oxidize the α-methylene to a carbonyl group, leading to the formation of a 1,2-diketone, 1-(2-fluorophenyl)-2-phenyl-1,2-ethanedione. More commonly, ketones can undergo oxidative cleavage under harsh conditions. A notable oxidation reaction for ketones is the Baeyer-Villiger oxidation. mdpi.com

Rearrangement reactions involve the migration of an atom or group within a molecule to form a structural isomer. For a ketone like this compound, several rearrangements are possible:

Baeyer-Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester using a peroxyacid (like m-CPBA) or hydrogen peroxide. The mechanism involves the migration of one of the groups attached to the carbonyl carbon to an adjacent oxygen atom. The migratory aptitude generally follows the order: tertiary alkyl > cyclohexyl > secondary alkyl, aryl > primary alkyl > methyl. In this case, either the phenyl group or the 2-fluorobenzyl group could migrate. Based on general migratory aptitudes, the phenyl group would be expected to migrate preferentially, leading to the formation of 2-fluorobenzyl benzoate. mdpi.com

Willgerodt-Kindler Reaction: This reaction involves the conversion of an aryl alkyl ketone to a terminal amide upon heating with sulfur and a secondary amine like morpholine. This would transform the molecule into N-(2-phenyl-1-(2-fluorophenyl)ethyl)morpholine-4-carbothioamide.

Photochemical Rearrangements: Ketones can undergo various rearrangements upon exposure to UV light. thermofisher.com For example, α-aryl ketones can undergo Norrish Type I or Type II reactions, leading to cleavage or hydrogen abstraction, respectively, potentially followed by cyclization or other rearrangements.

Detailed Mechanistic Elucidation Studies

While this compound is a known compound, appearing in chemical supplier catalogs and as an intermediate in synthetic procedures, detailed mechanistic studies focusing specifically on its reaction pathways are not extensively documented in publicly available literature. The characterization of this compound by techniques such as NMR spectroscopy confirms its structure.

Elucidating the precise mechanisms for the reactions described above would typically involve a combination of experimental and computational methods:

Kinetic Studies: Measuring reaction rates while varying reactant concentrations would help determine the order of the reaction with respect to each component, providing insight into the rate-determining step.

Isotopic Labeling: Replacing specific atoms (e.g., hydrogen with deuterium (B1214612), or carbon-12 with carbon-13) and tracking their position in the products can reveal bond-breaking and bond-forming steps and identify which groups migrate in rearrangement reactions.

Intermediate Trapping: Using specific reagents to "trap" and identify short-lived intermediates, such as carbocations or radicals, can provide direct evidence for a proposed reaction pathway.

Stereochemical Analysis: For reactions involving chiral centers (e.g., the reduction of the carbonyl to an alcohol), analyzing the stereochemistry of the products can provide crucial information about the mechanism, such as whether a reaction proceeds with inversion or retention of configuration. baranlab.orgnih.gov

Computational Chemistry: Theoretical calculations can be used to model reaction pathways, calculate the energies of transition states and intermediates, and predict the most likely mechanism.

While specific studies on this compound are scarce, the mechanistic principles are well-established from extensive research on related ketones and aromatic compounds. youtube.com

Identification of Elementary Steps and Reaction Intermediates

The photochemical transformation of this compound is anticipated to proceed through a series of well-defined elementary steps, characteristic of the Norrish Type II reaction. chemistnotes.comwikipedia.org This process is initiated by the absorption of ultraviolet light by the carbonyl group, which promotes the molecule to an excited singlet state (S₁). Subsequently, intersystem crossing (ISC) can occur, leading to the formation of a more stable triplet excited state (T₁). chemistnotes.com

The key elementary step is the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen. youtube.com This occurs via a six-membered cyclic transition state, resulting in the formation of a 1,4-biradical intermediate. chemistnotes.comrsc.org This biradical is a crucial short-lived species that dictates the subsequent reaction pathways.

Following the formation of the 1,4-biradical, two principal secondary processes can occur:

β-Cleavage (Fragmentation): The biradical can undergo cleavage of the Cα-Cβ bond to yield an enol and an alkene. wikipedia.org For this compound, this would result in the formation of acetophenone enol and styrene. The enol would then tautomerize to the more stable acetophenone. researchgate.net

Cyclization (Yang Cyclization): Intramolecular combination of the two radical centers in the biradical can lead to the formation of a cyclobutanol (B46151) derivative. chemistnotes.com

The existence of these intermediates, particularly the 1,4-biradical, can often be inferred through techniques such as transient absorption spectroscopy, which can detect short-lived species. csic.esnih.govmdpi.combibliotekanauki.pl Additionally, chemically induced dynamic nuclear polarization (CIDNP) studies can provide evidence for the formation of radical pairs during the photochemical reaction. rsc.orgresearchgate.netresearchgate.net

Role of Rate-Determining Steps and Molecularity

The molecularity of an elementary reaction refers to the number of molecules that come together to react. The γ-hydrogen abstraction in the Norrish Type II reaction is a unimolecular process, as it involves a single molecule in its excited state rearranging to form the 1,4-biradical.

The subsequent steps, β-cleavage and cyclization, are also unimolecular processes originating from the 1,4-biradical intermediate. The competition between these pathways is influenced by the stability of the biradical and the conformational factors that favor one process over the other.

Isotope Effects as Mechanistic Probes

Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms, particularly for identifying bond-breaking events in the rate-determining step. princeton.edu In the context of the Norrish Type II reaction of this compound, substituting the γ-hydrogen atoms with deuterium would be expected to exhibit a primary kinetic isotope effect.

Since the C-D bond is stronger than the C-H bond, the rate of γ-deuterium abstraction would be slower than that of γ-hydrogen abstraction. princeton.edu A significant KIE (kH/kD > 1) would provide strong evidence that the γ-hydrogen abstraction is indeed the rate-determining step of the reaction. The magnitude of the KIE can also provide insights into the nature of the transition state for the hydrogen abstraction step. princeton.edu For instance, a large KIE is often associated with a symmetric transition state where the hydrogen is halfway between the carbon and the oxygen.

Solvent Effects on Reaction Mechanisms

The solvent in which a photochemical reaction is conducted can have a profound impact on the reaction mechanism and product distribution. acs.orgresearchgate.net In the case of the Norrish Type II reaction of this compound, solvent effects can manifest in several ways:

Excited State Energies: The polarity of the solvent can influence the relative energies of the n,π* and π,π* excited states of the ketone. This can, in turn, affect the efficiency of intersystem crossing and the reactivity of the triplet state.

Biradical Lifetime: The lifetime of the 1,4-biradical intermediate is known to be sensitive to the solvent environment. researchgate.net Polar and hydrogen-bonding solvents can stabilize the biradical through solvation, potentially increasing its lifetime and influencing the competition between β-cleavage and cyclization.

Product Ratios: By altering the lifetime and conformation of the biradical, the solvent can change the ratio of fragmentation to cyclization products. For example, in some systems, polar solvents have been observed to favor cyclization over cleavage. researchgate.net

Solvent Property Potential Effect on the Norrish Type II Reaction of this compound
Polarity Can alter the relative energies of n,π* and π,π* excited states, potentially affecting the reaction's quantum yield. May also influence the lifetime of the 1,4-biradical intermediate.
Viscosity Higher viscosity can restrict molecular motion, potentially affecting the rate of conformational changes required for hydrogen abstraction and the subsequent reactions of the biradical.
Hydrogen Bonding Capability Solvents capable of hydrogen bonding can interact with the carbonyl group and the hydroxyl group of the biradical, influencing its stability and reactivity.

Influence of the Fluorine Atom on Reaction Selectivity and Reactivity

The presence of a fluorine atom on the phenyl ring, particularly in the ortho position, can significantly influence the photochemical behavior of this compound compared to its non-fluorinated analog.

The high electronegativity of fluorine can exert a strong inductive effect, withdrawing electron density from the aromatic ring. This can impact the energy levels of the excited states and potentially alter the efficiency of the primary photochemical processes. Furthermore, the ortho-fluorine atom can influence the conformational preferences of the molecule, which could affect the proximity of the γ-hydrogens to the excited carbonyl oxygen, thereby influencing the rate of the crucial hydrogen abstraction step.

Moreover, the fluorine atom can affect the acidity of the benzylic C-H bonds. While typically an electron-withdrawing group would increase the acidity of adjacent protons, the through-space interactions of an ortho-fluorine might also play a role in stabilizing or destabilizing the transition state for hydrogen abstraction. This could lead to changes in the regioselectivity of the reaction if there were multiple abstractable γ-hydrogens. While in this specific molecule the γ-hydrogens are equivalent, in more complex structures this effect could be significant. The electronic effects of the fluorine substituent can also influence the properties and subsequent reactivity of the 1,4-biradical intermediate.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be the primary tool for elucidating the precise structure of 2-(2-Fluorophenyl)-1-phenylethan-1-one. The analysis would involve a combination of ¹H, ¹³C, and ¹⁹F NMR experiments.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

A ¹H NMR spectrum would be used to identify all hydrogen atoms in the molecule. Key expected signals would include:

A singlet for the two methylene (B1212753) protons (-CH₂-) connecting the two aromatic rings. Its chemical shift would likely be deshielded (expected around δ 4.0-4.5 ppm) due to the influence of the adjacent carbonyl group and the fluorophenyl ring.

A series of multiplets in the aromatic region (δ 7.0-8.1 ppm) corresponding to the nine protons on the two phenyl rings. The protons on the unsubstituted phenyl ring would show characteristic signals for a monosubstituted benzene (B151609) ring, while the protons on the 2-fluorophenyl ring would exhibit more complex splitting patterns due to both H-H and H-F spin-spin coupling.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

A ¹³C NMR spectrum would identify all carbon environments. Expected key signals include:

A signal for the carbonyl carbon (C=O) significantly downfield (expected around δ 195-200 ppm).

A signal for the methylene carbon (-CH₂-).

Multiple signals in the aromatic region (δ 115-165 ppm). The signals for the carbons of the 2-fluorophenyl ring would appear as doublets due to coupling with the fluorine atom (¹³C-¹⁹F coupling), with the carbon directly bonded to fluorine showing the largest coupling constant.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Direct Fluorine Environment Analysis

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. chemicalbook.comresearchgate.net For this compound, a single signal would be expected for the fluorine atom. Its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. This signal would likely appear as a multiplet due to coupling with the ortho, meta, and para protons on the fluorophenyl ring.

Through-Space Spin-Spin Couplings (¹H-¹⁹F and ¹³C-¹⁹F) for Conformational Elucidation

For ortho-substituted compounds like this compound, the preferred conformation can be determined by observing through-space spin-spin couplings. This phenomenon occurs when two nuclei are not directly connected through bonds but are close enough in space for their electron orbitals to overlap, allowing for the transfer of spin information. mdpi.com

In this molecule, rotation around the C-C bond connecting the methylene group and the fluorophenyl ring is possible. However, studies on analogous 2'-fluoro-substituted acetophenone (B1666503) derivatives have shown that they exclusively prefer an s-trans conformation. mdpi.comspectrabase.com In this arrangement, the methylene group (-CH₂-) is positioned spatially close to the ortho-fluorine atom. This proximity would result in observable through-space couplings:

⁵J(Hα-F): A five-bond coupling between the methylene protons and the fluorine atom. A coupling constant significantly larger than 1 Hz would be strong evidence for this through-space interaction. mdpi.com

⁴J(Cα-F): A four-bond coupling between the methylene carbon and the fluorine atom, which would be observed in the ¹³C NMR spectrum. mdpi.com

The detection and measurement of these specific couplings would confirm the preferred spatial arrangement of the molecule in solution, highlighting the steric and electronic influence of the ortho-fluorine substituent.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Molecular Interactions

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be expected to show several characteristic absorption bands:

C=O Stretch: A strong, sharp absorption band characteristic of an aromatic ketone, typically appearing in the range of 1680-1700 cm⁻¹. oregonstate.edu

Aromatic C-H Stretch: Absorption bands appearing above 3000 cm⁻¹.

Aromatic C=C Stretch: Several bands of varying intensity in the 1450-1600 cm⁻¹ region.

C-F Stretch: A strong absorption band typically found in the 1100-1250 cm⁻¹ region, indicative of the carbon-fluorine bond.

Without access to the actual spectral data, this analysis remains predictive. The acquisition and publication of experimental spectra for this compound are necessary for a definitive characterization and to confirm these theoretical expectations.

Raman Spectroscopy for Chemical Structure, Polymorphy, and Crystallinity

Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule, serving as a molecular fingerprint. For this compound, the Raman spectrum is expected to exhibit characteristic peaks corresponding to its specific functional groups and structural features. Key vibrational modes would include the carbonyl (C=O) stretching vibration, typically observed in the 1680–1690 cm⁻¹ region for aryl ketones. researchgate.net Aromatic C=C stretching vibrations from both the phenyl and fluorophenyl rings would appear in the 1400-1600 cm⁻¹ range, while C-H stretching modes of the aromatic rings and the methylene bridge are expected above 3000 cm⁻¹.

Beyond simple chemical identification, Raman spectroscopy is highly sensitive to the solid-state form of a compound. photonics.com Polymorphism, the ability of a substance to exist in two or more crystalline forms, can be readily identified as different polymorphs produce distinct Raman spectra due to differences in their crystal lattice environments. spectroscopyonline.comazom.com These differences are often most apparent in the low-frequency (phonon) region (below 150 cm⁻¹), which corresponds to lattice vibrations, but can also manifest as subtle shifts or splitting of peaks in the higher-frequency "fingerprint" region. nih.gov

Furthermore, Raman spectroscopy can be employed to quantitatively assess the degree of crystallinity in a sample. nih.gov The transition from a highly ordered crystalline state to a disordered amorphous state results in characteristic changes in the Raman spectrum, such as peak broadening and shifts in peak positions. nih.gov By developing calibration curves using standards of known crystallinity, it is possible to quantify the amorphous and crystalline content in a sample of this compound. nih.govacs.org

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an essential technique for the unambiguous confirmation of a compound's molecular formula. Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) with extremely high precision (typically to four or more decimal places). libretexts.org This high accuracy allows for the determination of a unique elemental composition. libretexts.org

For this compound, the molecular formula is C₁₄H₁₁FO. The theoretical exact mass for the neutral molecule [M] can be calculated by summing the precise masses of its constituent isotopes (¹²C, ¹H, ¹⁹F, and ¹⁶O).

Theoretical Exact Mass:

Molecular Formula: C₁₄H₁₁FO

Calculated Exact Mass: 214.079393 Da nih.gov

An experimental HRMS measurement yielding a mass value within a narrow tolerance (typically <5 ppm) of the calculated exact mass provides definitive confirmation of the compound's elemental composition and, therefore, its molecular formula. acs.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal tool for assessing the purity of volatile and semi-volatile compounds. omicsonline.orgmedistri.swiss In the pharmaceutical context, GC-MS is routinely used to identify and quantify trace impurities, residual solvents, or degradation products. resolvemass.capharmamanual.com

For a purity assessment of this compound, the sample would be injected into the GC, where it is vaporized and separated from any other components based on boiling point and polarity. Each separated component then enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The resulting fragmentation pattern is a reproducible fingerprint that allows for positive identification.

The primary fragmentation pathway for deoxybenzoin (B349326) structures like this compound involves alpha-cleavage of the bond between the carbonyl group and the adjacent methylene carbon. This cleavage is expected to produce two major fragment ions:

Benzoyl cation (C₆H₅CO⁺): m/z = 105

2-Fluorobenzyl cation ([C₇H₆F]⁺): m/z = 109

The GC chromatogram would show a major peak at a specific retention time corresponding to the target compound, and its associated mass spectrum would be dominated by the molecular ion peak (m/z = 214) and the characteristic fragment peaks. Any additional peaks in the chromatogram would indicate the presence of impurities, which could then be identified by their own unique mass spectra. labcompare.com

X-ray Crystallography for Solid-State Structure Determination

Analysis of Crystalline Structure and Unit Cell Parameters

The analysis of a single crystal yields the fundamental parameters of its crystal lattice. numberanalytics.com These parameters include the crystal system, the space group (which describes the symmetry elements within the crystal), and the dimensions of the unit cell—the smallest repeating unit of the lattice. researchgate.netnih.gov

The data for the isomer 2-(4-Fluorophenyl)-1-phenylethanone provides a concrete example of these parameters.

ParameterValue (for 2-(4-Fluorophenyl)-1-phenylethanone)
Crystal SystemMonoclinic
Space GroupP 1 21/n 1
a (Å)10.032(5)
b (Å)9.243(5)
c (Å)12.016(6)
α (°)90
β (°)104.99(4)
γ (°)90
Volume (ų)1074.7(9)
Z (Molecules per unit cell)4

Data sourced from CCDC 813094 for the isomer 2-(4-Fluorophenyl)-1-phenylethanone and presented for illustrative purposes.

Intramolecular Geometric Parameters (Bond Lengths, Bond Angles, Dihedral Angles)

X-ray crystallography provides the exact coordinates of each atom in the crystal, from which precise intramolecular geometric parameters can be calculated. numberanalytics.comvaia.com These include bond lengths (the distance between two bonded atoms), bond angles (the angle formed by three connected atoms), and dihedral (or torsion) angles, which describe the conformation around a chemical bond.

The following tables present selected geometric parameters for the isomer 2-(4-Fluorophenyl)-1-phenylethanone, illustrating the level of detail obtained from crystallographic analysis.

Selected Bond Lengths (Å)
Atom 1Atom 2Length (Å)
C(1)O(1)1.215(2)
C(1)C(2)1.516(3)
C(1)C(11)1.488(3)
C(2)C(21)1.509(3)
C(24)F(1)1.366(2)
Selected Bond Angles (°)
Atom 1Atom 2Atom 3Angle (°)
O(1)C(1)C(2)119.7(2)
O(1)C(1)C(11)120.9(2)
C(11)C(1)C(2)119.4(2)
C(1)C(2)C(21)113.1(2)
Selected Dihedral Angles (°)
Atom 1Atom 2Atom 3Atom 4Angle (°)
C(11)C(1)C(2)C(21)-17.7(3)
O(1)C(1)C(2)C(21)162.9(2)

Data sourced from CCDC 813094 for the isomer 2-(4-Fluorophenyl)-1-phenylethanone and presented for illustrative purposes.

These parameters precisely define the molecule's three-dimensional structure, showing, for instance, the relative orientation of the two aromatic rings. The dihedral angle C(11)-C(1)-C(2)-C(21) of -17.7(3)° indicates a significant twist from a fully planar arrangement along the central C-C bond.

Elucidation of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking, Halogen Bonding)

The molecular architecture of this compound incorporates several functional groups capable of participating in a variety of intermolecular interactions that dictate its crystal packing and physical properties. These interactions are expected to include hydrogen bonding, π-π stacking, and potentially halogen bonding.

Hydrogen Bonding: The carbonyl oxygen atom of the ethanone (B97240) moiety is a primary hydrogen bond acceptor. In the absence of strong hydrogen bond donors within the molecule itself, the crystal structure would likely be stabilized by weak C-H···O hydrogen bonds. In these interactions, activated aromatic or aliphatic C-H groups would act as donors to the carbonyl oxygen of neighboring molecules. The formation of such bonds is a common motif in the crystal packing of ketones and related organic compounds.

Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base). While fluorine is the most electronegative element, its ability to form halogen bonds is generally considered weak compared to heavier halogens like chlorine, bromine, and iodine. For a C-F bond to participate in a significant halogen bond, the carbon atom is typically attached to strongly electron-withdrawing groups, which is not the case in this molecule. Therefore, prominent C-F···O or C-F···π halogen bonds are considered less likely to be the dominant organizing forces in the crystal structure, although weak interactions cannot be entirely ruled out without experimental crystallographic data.

Without a determined crystal structure, the precise distances, angles, and energies of these interactions for this compound remain speculative.

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is contingent upon the availability of a crystallographic information file (CIF) from single-crystal X-ray diffraction. As no such data has been located for this compound, a specific Hirshfeld analysis cannot be performed.

However, we can predict the expected features of such an analysis based on the molecular structure and by drawing parallels with structurally related compounds for which these studies exist.

A Hirshfeld surface is a three-dimensional map of the space a molecule occupies in a crystal, colored according to various properties. A key property is the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, while blue regions represent areas with weaker or no significant interactions.

Fingerprint Plots: The two-dimensional fingerprint plot is a summary of all intermolecular contacts, plotting the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). Different types of interactions appear as distinct patterns on this plot, and the percentage contribution of each interaction to the total Hirshfeld surface area can be calculated.

For this compound, a hypothetical fingerprint plot would be expected to show significant contributions from the following contacts:

H···H Contacts: Typically, these are the most abundant interactions and appear as a large, diffuse region in the center of the fingerprint plot. They represent van der Waals forces.

C···H/H···C Contacts: These contacts, often associated with C-H···π interactions, would appear as distinct "wings" on the plot.

O···H/H···O Contacts: Sharp spikes in the lower-left region of the plot would correspond to the C-H···O hydrogen bonds.

F···H/H···F Contacts: The presence of the fluorine atom would introduce these contacts, which would also be visible on the plot, likely as distinct spikes or wings depending on their nature and frequency.

C···C Contacts: These would represent the π-π stacking interactions and would appear as characteristic features on the plot.

The relative contributions of these interactions would provide a quantitative understanding of the forces governing the crystal packing. For instance, in a related compound, 2,2′-(phenylazanediyl)bis(1-phenylethan-1-one), Hirshfeld analysis revealed that H···H (45.5%), C···H/H···C (38.2%), and O···H/H···O (16.0%) interactions were the greatest contributors to the surface contacts. A similar distribution, with an additional contribution from F···H contacts, could be anticipated for the title compound.

A hypothetical data table summarizing the expected contributions from a Hirshfeld surface analysis is presented below. It is crucial to note that these are educated estimations based on similar structures and not experimental data for the title compound.

Interaction TypeExpected Contribution (%)Appearance on Fingerprint Plot
H···H~40-50%Large, diffuse central region
C···H/H···C~25-35%Prominent "wings"
O···H/H···O~10-15%Sharp, distinct spikes
F···H/H···F~5-10%Defined spikes or small wings
C···C~2-5%Characteristic features indicating π-stacking
Other (e.g., F···C, F···O)&lt;2%Minor, scattered points

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. chemprob.orgnih.gov DFT methods are employed to determine the optimized geometry, spectroscopic properties, and electronic characteristics of 2-(2-Fluorophenyl)-1-phenylethan-1-one by approximating the exchange-correlation energy as a functional of the electron density.

Geometry Optimization and Equilibrium Structures

Geometry optimization is a fundamental computational procedure used to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium structure. researchgate.netmdpi.com For this compound, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov This process reveals the spatial orientation of the 2-fluorophenyl and phenyl rings relative to the central ethanone (B97240) bridge. The resulting optimized structure represents the most stable conformation of the molecule in the gas phase, providing a foundational model for understanding its other properties.

Table 1: Representative Predicted Structural Parameters for this compound

Parameter Bond Predicted Value
Bond Length C=O ~1.22 Å
C-F ~1.36 Å
C-C (Aromatic) ~1.39 - 1.41 Å
C-C (Bridge) ~1.52 Å
Bond Angle O=C-C ~120°
F-C-C ~118°

Note: These values are typical representations derived from DFT calculations on similar molecular structures and serve as illustrative examples.

Vibrational Frequency Analysis (Infrared and Raman Spectra Simulation)

Following successful geometry optimization, a vibrational frequency analysis is performed. This calculation serves two primary purposes: to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to simulate the molecule's infrared (IR) and Raman spectra. researchgate.netnih.gov The analysis predicts the frequencies of the fundamental vibrational modes, which correspond to specific atomic motions such as stretching, bending, and twisting. nih.gov By comparing the simulated spectra with experimental data, a detailed assignment of the observed spectral bands can be achieved, confirming the molecular structure. Key predicted vibrations for this compound would include the characteristic carbonyl (C=O) stretch, the C-F stretch, and various aromatic C-H and C-C stretching modes.

Table 2: Predicted Principal Vibrational Frequencies and Their Assignments

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
C=O Stretch Carbonyl ~1690 - 1710
Aromatic C-H Stretch Phenyl Rings ~3050 - 3100
C-F Stretch Fluorophenyl Ring ~1200 - 1250
Aromatic C=C Stretch Phenyl Rings ~1450 - 1600

Note: These are representative frequency ranges and are subject to variation based on the specific computational method and basis set used.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that provides insight into the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. ajchem-a.commaterialsciencejournal.org For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl rings, while the LUMO is likely centered on the carbonyl group and the adjacent aromatic system. A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity.

Table 3: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

Descriptor Formula Description
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability.
Ionization Potential (I) -EHOMO The energy required to remove an electron.
Electron Affinity (A) -ELUMO The energy released when an electron is added.
Chemical Hardness (η) (I - A) / 2 Measures resistance to change in electron distribution.
Chemical Softness (S) 1 / (2η) Reciprocal of hardness, indicates reactivity.

Charge Transfer Mechanisms and Reactivity Indices (Fukui Functions, Molecular Electrostatic Potential)

The Molecular Electrostatic Potential (MEP) provides a visual map of the charge distribution in a molecule, highlighting regions that are rich or deficient in electrons. ajchem-a.com In an MEP map, red-colored areas indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. For this molecule, the oxygen atom of the carbonyl group would be a region of strong negative potential, while the hydrogen atoms would exhibit positive potential.

Fukui functions are reactivity indices that identify which atoms in a molecule are most likely to participate in a chemical reaction. researchgate.netnih.gov The function f+(r) indicates the propensity of a site to undergo a nucleophilic attack (accept an electron), while f-(r) points to the site most susceptible to an electrophilic attack (donate an electron). researchgate.net This analysis can pinpoint the most reactive atoms, providing a more quantitative measure of reactivity than MEP alone.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Molecular Stability

Table 4: Example of Second-Order Perturbation Analysis from NBO

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
LP(2) O π*(C-Cphenyl) ~25.0 Hyperconjugation
π(C-Cphenyl) π*(C=O) ~15.5 π-conjugation

Note: E(2) represents the stabilization energy. The values are illustrative and represent typical magnitudes for such interactions.

Topological Studies (Atoms in Molecules (AIM), Non-Covalent Interactions (NCI)-Reduced Density Gradient (RDG), Electron Localization Function (ELF), Localized Orbital Locator (LOL)) for Bonding and Non-Covalent Interactions

Topological analyses of scalar fields derived from the electron density provide sophisticated insights into chemical bonding and interactions.

Atoms in Molecules (AIM): The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density (ρ) to partition a molecule into atomic basins. wikipedia.orguni-rostock.de This method provides a rigorous definition of atoms and chemical bonds through the analysis of critical points in the electron density. ias.ac.in The properties at the bond critical point (BCP), such as the value of the electron density (ρBCP) and its Laplacian (∇²ρBCP), are used to characterize the nature of the chemical bond. researchgate.net For covalent bonds, ∇²ρBCP is typically negative, indicating a concentration of charge, whereas for non-covalent interactions, it is positive.

Non-Covalent Interactions (NCI)-Reduced Density Gradient (RDG): The NCI-RDG method is a powerful tool for visualizing and characterizing weak, non-covalent interactions within and between molecules. researchgate.netwikipedia.org It is based on plotting the reduced density gradient (RDG) against the electron density. chemrxiv.orgchemrxiv.org Isosurfaces of the RDG at low-density values reveal regions of non-covalent interactions, which are color-coded to distinguish between attractive (e.g., hydrogen bonds, blue) and repulsive (e.g., steric clashes, red) interactions. researchgate.net For this compound, this analysis could reveal intramolecular van der Waals interactions or weak C-H···F contacts.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are scalar fields that provide a chemically intuitive picture of electron pairing and localization. cam.ac.ukwikipedia.orgaps.org They map regions in the molecule where electrons are highly localized, such as in covalent bonds, lone pairs, and atomic cores. jussieu.frrsc.orgwikipedia.org The values of ELF and LOL range from 0 to 1, where high values (approaching 1) correspond to a high degree of electron localization. researchgate.net Visualizing these functions would clearly delineate the covalent framework of this compound, including the C=O double bond, the C-F bond, and the lone pairs on the oxygen atom.

Conformational Analysis via DFT

Density Functional Theory (DFT) calculations are instrumental in determining the most stable conformations of this compound. The conformational landscape of this molecule is primarily defined by the rotation around two key single bonds: the C-C bond connecting the carbonyl group to the phenyl ring and the C-C bond between the methylene (B1212753) bridge and the 2-fluorophenyl ring.

Studies on analogous 2'-fluoro-substituted acetophenone (B1666503) derivatives have shown a strong preference for an s-trans conformation, where the fluorine atom and the carbonyl oxygen are oriented away from each other. nih.gov This preference is driven by the minimization of steric hindrance and electrostatic repulsion between the highly electronegative fluorine and oxygen atoms. nih.gov For this compound, DFT calculations would likely identify a low-energy conformer where the carbonyl group is coplanar with the adjacent phenyl ring to maximize conjugation, while the 2-fluorophenyl group is rotated to avoid steric clashes. A potential energy surface scan can identify the global minimum energy conformer, providing crucial information on the molecule's three-dimensional structure in the gas phase or in solution. mendeley.com

Computational Approaches to Reaction Mechanisms

Computational chemistry provides a powerful framework for mapping the reaction pathways of this compound. By calculating the potential energy surface, an energy profile diagram can be constructed for a specific reaction, such as the nucleophilic addition to its carbonyl group or its synthesis via Friedel-Crafts acylation. libretexts.orgyoutube.com

These diagrams illustrate the energy changes as the reaction progresses from reactants to products. youtube.com Key points on the diagram include:

Reactants and Products: The starting and ending points of the reaction.

Intermediates: Valleys on the profile, representing metastable species formed during the reaction. libretexts.org

Transition States (TS): Peaks on the profile, representing the highest energy point between reactants and products or between intermediates. orientjchem.org The structure of the transition state provides insight into the bond-forming and bond-breaking processes. compchemhighlights.org

Activation Energy (Ea): The energy difference between the reactants and the highest energy transition state, which determines the reaction rate. A higher activation energy corresponds to a slower reaction. youtube.comyoutube.com

DFT calculations can precisely locate the geometric structures of transition states and intermediates, and vibrational frequency analysis confirms them; a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. orientjchem.org For example, DFT-calculated reaction pathways for similar ketones have successfully identified transition states and intermediates, providing a step-by-step mechanistic understanding. researchgate.net

Many reactions involving ketones like this compound are catalyzed, for instance, in asymmetric hydrogenation or cross-coupling reactions. Computational modeling is essential for understanding these complex catalytic cycles. numberanalytics.com DFT simulations can elucidate the entire catalytic pathway, from the initial interaction of the substrate with the catalyst to the final product release and catalyst regeneration. rsc.org

Computational studies can:

Identify the Active Catalytic Species: Determine the true structure of the catalyst that enters the cycle, which may differ from the precursor added to the reaction.

Elucidate Mechanistic Steps: Model each elementary step, such as ligand exchange, oxidative addition, migratory insertion, and reductive elimination.

Determine the Rate-Determining Step: By calculating the free energy profile for the entire cycle, the step with the highest activation barrier can be identified as the rate-determining step.

Explain Selectivity: In cases of stereoselective or regioselective reactions, calculations can reveal the origins of the observed selectivity by comparing the energy barriers of different possible pathways.

For example, computational studies on the copper-catalyzed synthesis of indoles from related N-aryl enaminones have successfully detailed the role of the catalyst in deprotonation and cyclization, identifying the rate-determining step through DFT calculations. researchgate.net

Comparative Computational Studies with Analogues (e.g., chloro-substituted)

Comparing the computational data of this compound with its analogues, such as 2-(2-Chlorophenyl)-1-phenylethan-1-one, provides valuable insights into the effects of halogen substitution. Fluorine and chlorine differ significantly in size, electronegativity, and polarizability, leading to distinct molecular properties. nih.gov

A comparative DFT study would likely reveal:

Geometric Differences: The larger van der Waals radius of chlorine compared to fluorine would result in more pronounced steric effects, potentially altering the preferred dihedral angles and bond lengths in the chloro-analogue.

Electronic Property Variations: Fluorine's higher electronegativity would lead to a more polarized C-F bond and a different molecular dipole moment compared to the C-Cl bond. This affects the molecule's electrostatic potential surface and its non-covalent interactions.

Reactivity Differences: The electronic-withdrawing nature of the halogen influences the electrophilicity of the carbonyl carbon. DFT can quantify this by calculating atomic charges and mapping the molecular electrostatic potential, predicting differences in susceptibility to nucleophilic attack.

Binding Affinity: In biochemical contexts, the nature of the halogen can significantly impact binding affinity with a protein target. Studies have shown that binding energies can vary with the halogen, often following the trend F < Cl < Br < I, due to factors like halogen bonding potential. nih.gov

PropertyThis compound2-(2-Chlorophenyl)-1-phenylethan-1-one (Predicted)Rationale for Difference
Halogen van der Waals Radius (Å)1.471.75Chlorine is a larger atom than fluorine.
Halogen Electronegativity (Pauling Scale)3.983.16Fluorine is the most electronegative element.
C-X Bond DipoleStrongerWeakerDue to the greater electronegativity difference between carbon and fluorine.
Steric HindranceModerateMore SignificantThe larger size of chlorine leads to greater steric repulsion. nih.gov
Potential for Halogen BondingWeakModerateChlorine is more polarizable and a better halogen bond donor than fluorine. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Coupling Constants)

DFT calculations have become a cornerstone in the structural elucidation of organic molecules by accurately predicting spectroscopic parameters. rsc.org For this compound, these predictions are particularly useful for assigning complex NMR spectra.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.govchemrxiv.org By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be obtained. Comparing these predicted shifts with experimental data can confirm structural assignments, and modern computational models can achieve accuracies comparable to experimental measurements. chemrxiv.orgmdpi.com The ¹⁹F chemical shift is particularly sensitive to the electronic environment, making its accurate prediction a powerful tool. rsc.org

Coupling Constants: DFT can also calculate spin-spin coupling constants (J-couplings). numberanalytics.com For fluorinated compounds, this is especially important for interpreting the complex splitting patterns caused by fluorine. In this compound, key couplings include:

Through-bond couplings: Such as ³J(H,H), ²J(C,H), and nJ(C,F).

Through-space couplings: A notable feature in ortho-fluorinated aryl ketones is the potential for through-space coupling between the fluorine atom and the α-protons or α-carbon of the ketone (e.g., ⁵J(Hα,F) and ⁴J(Cα,F)). nih.gov The magnitude of these couplings is highly dependent on the distance between the interacting nuclei, making them a sensitive probe of molecular conformation. nih.govpublish.csiro.au

The Fermi contact term is a major contributor to the total coupling, but other terms can also be significant, especially for J(F,F) couplings. researchgate.net

NucleusHypothetical Experimental Shift (ppm)DFT Predicted Shift (ppm)Key Coupling Constant (J)DFT Predicted J (Hz)
Carbonyl ¹³C~198.0197.5⁴J(C=O, F)~2.5
Methylene ¹H (α-H)~4.34.25⁵J(Hα, F) (through-space)~1.0 - 3.0
Fluorine-¹⁹F~ -115.0-114.2³J(F, H)~8.0
Aromatic C-F ¹³C~161.0160.8¹J(C, F)~245.0

Based on a comprehensive search of available scientific literature, there is insufficient specific research data on the compound This compound to generate a detailed article that adheres to the requested outline.

The provided structure requires in-depth discussion on the following topics:

Applications in Advanced Organic Synthesis

Development of Novel Synthetic Methodologies Based on the Compound's Reactivity

Extensive searches for the use of this specific ketone as a precursor in the synthesis of complex molecules, its application in stereoselective or regioselective reactions, or its role in the development of new synthetic methods did not yield specific examples, detailed research findings, or data suitable for creating the required tables.

The available information is general in nature, discussing synthetic methods for related classes of compounds (such as fluorinated ketones or the synthesis of heterocycles like pyrazoles and pyrimidines from different precursors) but does not provide concrete studies where 2-(2-Fluorophenyl)-1-phenylethan-1-one is the primary subject. Therefore, it is not possible to construct an article that is both scientifically accurate and strictly focused on the requested compound and outline.

Q & A

Q. What are the common synthetic routes for preparing 2-(2-Fluorophenyl)-1-phenylethan-1-one, and what factors influence reaction efficiency?

Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation or palladium-catalyzed cross-coupling reactions. Key factors include:

  • Catalyst selection : Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation .
  • Solvent polarity : Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution .
  • Temperature control : Reactions often require reflux (80–120°C) to achieve optimal yields .

Q. Example Reaction Conditions Table

MethodCatalystSolventTemperature (°C)Yield (%)Reference
Friedel-CraftsAlCl₃DCM8065–75
Suzuki-Miyaura CouplingPd(PPh₃)₄Toluene11050–60

Q. How can researchers characterize the purity and structural identity of this compound using spectroscopic methods?

Methodological Answer:

  • ¹H/¹³C NMR : Fluorine substituents cause splitting patterns (e.g., aromatic protons at δ 7.3–7.8 ppm; carbonyl carbon at ~200 ppm) .
  • IR Spectroscopy : Strong C=O stretch at ~1680 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak at m/z 214 (C₁₄H₁₁FO⁺) .

Q. Expected NMR Peaks Table

Proton Environmentδ (ppm)MultiplicityReference
Aromatic (2-Fluorophenyl)7.3–7.6Doublet
Ketone (C=O)--

Advanced Research Questions

Q. What strategies resolve discrepancies in NMR data for fluorinated aromatic ketones like this compound?

Methodological Answer:

  • Deuterated solvents : Use DMSO-d₆ or CDCl₃ to minimize solvent interference .
  • Decoupling techniques : Suppress fluorine-proton coupling for clearer aromatic signals .
  • 2D NMR (COSY, HSQC) : Resolve overlapping peaks in complex aromatic systems .

Q. How does the fluorine substituent’s electron-withdrawing effect influence reactivity in nucleophilic reactions?

Methodological Answer:

  • Meta-directing effect : Fluorine deactivates the aromatic ring, directing nucleophiles to the meta position .
  • Reactivity reduction : Electron withdrawal lowers electrophilicity of the carbonyl group, requiring stronger nucleophiles (e.g., Grignard reagents) .

Q. What experimental precautions mitigate toxicity risks when handling fluorinated aromatic ketones?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation (Category 4 acute toxicity) .
  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure .
  • Waste disposal : Segregate halogenated waste for professional treatment .

Q. How can reaction conditions be optimized to improve synthetic yields?

Methodological Answer:

  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling efficiency .
  • Solvent optimization : Use DMF for higher polarity in SNAr reactions .
  • Temperature gradients : Monitor yields at 50°C, 80°C, and reflux to identify ideal conditions .

Q. What challenges arise in analyzing the stability of this compound under varying pH and temperature?

Methodological Answer:

  • Degradation pathways : Hydrolysis at extreme pH (>10) cleaves the ketone .
  • Temperature sensitivity : Store at 4°C to slow organic degradation (evidenced by 9-hour stability tests) .

Q. Stability Analysis Table

ConditionDegradation RateObservationReference
pH 2 (25°C)LowStable for 24 hours
pH 12 (25°C)High50% degradation in 6h
4°C (neutral pH)NegligibleNo degradation in 48h

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Fluorophenyl)-1-phenylethan-1-one
Reactant of Route 2
Reactant of Route 2
2-(2-Fluorophenyl)-1-phenylethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.